- Imidazopyrazine compound useful in treatment of various diseases and its preparation, World Intellectual Property Organization, , ,
Cas no 939412-86-9 ((3-chloropyrazin-2-yl)methanamine;hydrochloride)
939412-86-9 structure
Product Name:(3-chloropyrazin-2-yl)methanamine;hydrochloride
Número CAS:939412-86-9
MF:C5H7Cl2N3
Megavatios:180.035178422928
MDL:MFCD09910171
CID:1003647
PubChem ID:42614233
Update Time:2024-10-26
(3-chloropyrazin-2-yl)methanamine;hydrochloride Propiedades químicas y físicas
Nombre e identificación
-
- (3-Chloropyrazin-2-yl)methanamine hydrochloride
- (3-Chloropyrazin-2-yl)MethanaMine hydrochloridehydrochloride
- (3-Chloropyrazin-2-yl)MethanaMine, HCl
- 2-Chloro-3-aminomethylpyrazine hydrochloride
- (3-chloropyrazin-2-yl)methanamine;hydrochloride
- 939412-86-9
- 3-Chloropyrazin-2-yl)MethanaMine hydrochloride
- CS-W003691
- C-(3-chloro-pyrazin-2-yl)-methylamine hydrochloride
- (3-chloropyrazin-2-yl)methanamine,hydrochloride
- 2-(Aminomethyl)-3-chloropyrazine Hydrochloride
- F2167-5175
- 3-CHLOROPYRAZINE-2-YL-METHYLAMINE HYDROCHLORIDE
- SB10280
- (3-chloropyrazin-2-yl)methanamine.hydrochloride
- AKOS005258965
- 2-AMINOMETHYL-3-CHLOROPYRAZINE HYDROCHLORIDE
- (3-chloropyrazin-2-yl)methanaminehydrochloride
- c-(3-chloropyrazin-2-yl)methylamine hydrochloride salt
- (3-CHLOROPYRAZIN-2-YL)METHANAMINE HCL
- BCP20593
- 1-(3-CHLOROPYRAZIN-2-YL)METHANAMINE HYDROCHLORIDE
- YYVVOYJKQZWKFS-UHFFFAOYSA-N
- c-(3-chloro-pyrazin-2-yl)-methylamine hydrochloride salt
- AC-31346
- (3-Chloro-pyrazin-2-yl)methanamine hydrochloride
- EN300-208273
- 1-(3-Chloropyrazin-2-yl)methanamine--hydrogen chloride (1/1)
- (3-Chloro-pyrazin-2-yl)-methanamine hydrochloride
- Z2472857434
- 2-Aminomethyl-3-chloropyrazine HCl
- SY025231
- MFCD09910171
- DS-14040
- SCHEMBL593446
- DB-353373
- (3-chloropyrazin-2-yl)methanamine HCl salt
- DTXSID00655074
-
- MDL: MFCD09910171
- Renchi: 1S/C5H6ClN3.ClH/c6-5-4(3-7)8-1-2-9-5;/h1-2H,3,7H2;1H
- Clave inchi: YYVVOYJKQZWKFS-UHFFFAOYSA-N
- Sonrisas: Cl.ClC1C(CN)=NC=CN=1
Atributos calculados
- Calidad precisa: 179.0017026g/mol
- Masa isotópica única: 179.0017026g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 1
- Complejidad: 88.3
- Recuento de unidades de unión covalente: 2
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 51.8Ų
(3-chloropyrazin-2-yl)methanamine;hydrochloride Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Condiciones de almacenamiento:Inert atmosphere,2-8°C
(3-chloropyrazin-2-yl)methanamine;hydrochloride PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Alichem | A099000321-5g |
(3-Chloropyrazin-2-yl)methanamine hydrochloride |
939412-86-9 | 95% | 5g |
$180.15 | 2023-08-31 | |
| Alichem | A099000321-10g |
(3-Chloropyrazin-2-yl)methanamine hydrochloride |
939412-86-9 | 95% | 10g |
$285.15 | 2023-08-31 | |
| Alichem | A099000321-25g |
(3-Chloropyrazin-2-yl)methanamine hydrochloride |
939412-86-9 | 95% | 25g |
$562.80 | 2023-08-31 | |
| Fluorochem | 079800-250mg |
3-Chloropyrazin-2-yl)methanamine hydrochloride hydrate |
939412-86-9 | 95% | 250mg |
£17.00 | 2022-03-01 | |
| Fluorochem | 079800-1g |
3-Chloropyrazin-2-yl)methanamine hydrochloride hydrate |
939412-86-9 | 95% | 1g |
£54.00 | 2022-03-01 | |
| Fluorochem | 079800-5g |
3-Chloropyrazin-2-yl)methanamine hydrochloride hydrate |
939412-86-9 | 95% | 5g |
£167.00 | 2022-03-01 | |
| Fluorochem | 079800-10g |
3-Chloropyrazin-2-yl)methanamine hydrochloride hydrate |
939412-86-9 | 95% | 10g |
£318.00 | 2022-03-01 | |
| TRC | C350975-25mg |
(3-Chloropyrazin-2-yl)methanamine Hydrochloride |
939412-86-9 | 25mg |
$ 64.00 | 2023-04-18 | ||
| TRC | C350975-50mg |
(3-Chloropyrazin-2-yl)methanamine Hydrochloride |
939412-86-9 | 50mg |
$ 75.00 | 2023-04-18 | ||
| TRC | C350975-100mg |
(3-Chloropyrazin-2-yl)methanamine Hydrochloride |
939412-86-9 | 100mg |
$ 87.00 | 2023-04-18 |
(3-chloropyrazin-2-yl)methanamine;hydrochloride Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid ; 1.5 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Water ; overnight, 4 bar, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 30 min, cooled; > 1 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 30 min, cooled; > 1 d, rt
Referencia
- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor and/or a CDK4/6 inhibitor, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Nickel Solvents: Water ; overnight, 4 bar, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 50 °C; cooled; 30 min; > 1 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 50 °C; cooled; 30 min; > 1 d, rt
Referencia
- Bicyclic heterocycles as BTK inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid ; 4.5 - 5 kg/cm2, 30 °C → 45 °C; 3 h, 40 - 45 °C
Referencia
- Improved process for the preparation of 4-{8-amino-3-[(2S)-1-(but-2-ynoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl)}-N-(pyridine-2-yl)benzamide, India, , ,
Métodos de producción 5
Condiciones de reacción
Referencia
- 4-IMIDAZOPYRIDAZIN-1-YL-BENZAMIDES AND 4-IMIDAZOTRIAZIN-1-YL-BENZAMIDES BTK INHIBITORS, United States, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Isopropanol ; 25 - 30 °C; 1 h, 50 - 55 °C; 35 °C → 5 °C; 1 h, 0 - 5 °C
Referencia
- Improved process for preparation of intermediates of Brutons tyrosine kinase inhibitor, India, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Water ; overnight, 4 bar, rt
1.2 Solvents: Ethyl acetate ; 50 °C; cooled
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 30 min, cooled; > 1 d, rt
1.2 Solvents: Ethyl acetate ; 50 °C; cooled
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 30 min, cooled; > 1 d, rt
Referencia
- Preparation of imidazopyridazinylbenzamide derivatives and analogs for use as Btk inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Water ; overnight, 4 bar, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 30 min, cooled; 2 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 30 min, cooled; 2 d, rt
Referencia
- Preparation of imidazopyrazinylbenzamide derivatives and analogs for use as Btk inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Water ; overnight, 4 bar, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 30 min, 0 °C; > 1 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 30 min, 0 °C; > 1 d, rt
Referencia
- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor, and/or a Bcl-2 inhibitor, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Water ; overnight, 4 bar, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 30 min, cooled; > 1 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 30 min, cooled; > 1 d, rt
Referencia
- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor, a PD-1 inhibitor and/or a PD-L1 inhibitor, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid ; 48 h, 1 MPa, rt
Referencia
- Preparation of imidazo[1,5-a]pyrazine derivatives as BTK inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate
Referencia
- Preparation of deurated imidazopyrazines useful as selective btk inhibitors, China, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Water ; 15 h, 4 bar, rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Ethyl acetate ; cooled; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Ethyl acetate ; cooled; 18 h, rt
Referencia
- Preparation of heteroaromatic NMDA receptor modulators for treating neuropsychiatric disorders, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid ; 48 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referencia
- Preparation of pyrazolopyridinamines, pyrazolopyrimidinamines and imidazopyrazinamines as tyrosine kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 1 h, rt → reflux
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Referencia
- Process for the preparation of substituted imidazo[1,5-a]pyrazines, United States, , ,
Métodos de producción 16
Condiciones de reacción
Referencia
- BTK inhibitors to treat solid tumors through modulation of the tumor microenvironment, World Intellectual Property Organization, , ,
(3-chloropyrazin-2-yl)methanamine;hydrochloride Raw materials
- (3-Chloropyrazin-2-yl)methanamine
- 3-Chloropyrazine-2-carbonitrile
- tert-butyl N-[(3-chloropyrazin-2-yl)methyl]carbamate
(3-chloropyrazin-2-yl)methanamine;hydrochloride Preparation Products
(3-chloropyrazin-2-yl)methanamine;hydrochloride Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:939412-86-9)(3-chloropyrazin-2-yl)methanamine;hydrochloride
Número de pedido:A859617
Estado del inventario:in Stock
Cantidad:100g/500g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:19
Precio ($):194.0/967.0
Correo electrónico:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
(CAS:939412-86-9)(3-氯吡嗪-2-基)甲胺盐酸盐
Número de pedido:LE26023842
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 12:54
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
(3-chloropyrazin-2-yl)methanamine;hydrochloride Literatura relevante
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
939412-86-9 ((3-chloropyrazin-2-yl)methanamine;hydrochloride) Productos relacionados
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:939412-86-9)(3-chloropyrazin-2-yl)methanamine;hydrochloride
Pureza:99%/99%
Cantidad:100g/500g
Precio ($):194.0/967.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:939412-86-9)(3-氯吡嗪-2-基)甲胺盐酸盐
Pureza:99%
Cantidad:25KG,200KG,1000KG
Precio ($):Informe